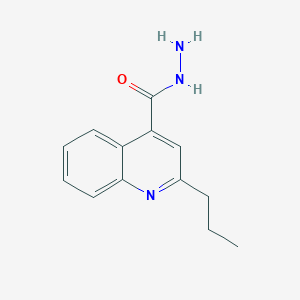

2-Propylquinoline-4-carbohydrazide

Description

Propriétés

IUPAC Name |

2-propylquinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-5-9-8-11(13(17)16-14)10-6-3-4-7-12(10)15-9/h3-4,6-8H,2,5,14H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOLKTPHQPOGKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323006 | |

| Record name | 2-propylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7466-63-9 | |

| Record name | NSC402727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-propylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2-Propylquinoline-4-carbohydrazide can be achieved through several synthetic routes. One common method involves the Pfitzinger reaction, which converts isatin to the desired quinoline derivative. The process typically includes esterification, followed by hydrazinolysis . Another approach utilizes microwave irradiation as a green method to access a series of functionalized derivatives in high yields within a short time . Industrial production methods may involve optimizing these synthetic routes to achieve scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Step 1: Pfitzinger Reaction for Quinoline Core Formation

Isatin undergoes base-catalyzed ring-opening with aqueous KOH, followed by ketonization with pentan-2-one at 80–90°C for 13 hours to form 2-propylquinoline-4-carboxylic acid (1). Acidification with HCl precipitates the product (82–85% yield) .

Step 2: Esterification

The carboxylic acid (1) reacts with absolute ethanol and catalytic H₂SO₄ under reflux (60°C, 1 hour) to yield ethyl 2-propylquinoline-4-carboxylate (2). Extraction with diethyl ether and drying over Na₂SO₄ achieves 89–92% yield .

Step 3: Hydrazinolysis

Ester (2) undergoes reflux with hydrazine hydrate in ethanol (1 hour) to produce 2-propylquinoline-4-carbohydrazide (3) in 90–94% yield .

Key Characterization Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂ | |

| Melting Point | >300°C (decomposes) | |

| ¹H NMR (dmso-d₆) | δ 7.75–7.73 (d, 2H), 7.52 (s, 1H) |

Microwave-Assisted Hydrazide-Hydrazone Formation

The hydrazide group in (3) reacts with sp²-hybridized carbonyl compounds (ketones) under microwave irradiation to form hydrazide-hydrazones (4a–l) .

General Procedure:

-

Reactants : 3 (13 mmol) + ketone (13 mmol) in ethanol.

-

Conditions : Microwave irradiation (1–3 minutes).

-

Workup : Cooling, filtration, and column chromatography.

Representative Derivatives and Yields:

| Derivative | Ketone | Reaction Time (min) | Yield (%) | M.p. (°C) |

|---|---|---|---|---|

| 4a | Butan-2-one | 2 | 82 | 258 |

| 4c | Heptan-2-one | 3 | 84 | 283 |

| 4l | Cyclohexanone | 1 | 94 | >300 |

Key Findings :

-

Microwave irradiation reduced reaction times from hours (conventional heating) to minutes .

-

High yields (70–94%) correlate with electron-deficient ketones (e.g., cyclohexanone) .

Reactivity with Heterocyclic Precursors

The hydrazide participates in cyclocondensation reactions to form fused heterocycles:

Characterization Highlights:

Acid-Catalyzed Hydrolysis Optimization

Hydrolysis of ketal-protected derivatives (e.g., 4a ) to regenerate free hydrazides was optimized using Bi(NO₃)₃·5H₂O in CH₂Cl₂ (98% yield in 2 hours) .

Hydrolysis Conditions Comparison:

| Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|

| p-TsOH | Acetone:H₂O | 40 min | 45 |

| Bi(NO₃)₃·5H₂O | CH₂Cl₂ | 2 h | 98 |

Applications De Recherche Scientifique

Antimicrobial Activity

2-Propylquinoline-4-carbohydrazide has shown significant antimicrobial properties against various bacterial strains. In a study conducted by Olayinka et al., a series of hydrazide-hydrazones derived from this compound were synthesized and screened for antibacterial activity using the agar diffusion method against six microorganisms, including Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that certain derivatives exhibited remarkable efficacy, with minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL .

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| 4e | 0.39 | Pseudomonas aeruginosa |

| 4a | 1.59 | Staphylococcus aureus |

| 4l | 3.13 | Escherichia coli |

Antileishmanial Activity

Recent research has highlighted the potential of 2-propylquinoline derivatives as antileishmanial agents. In vivo studies demonstrated that treatment with these compounds resulted in significant reductions in parasite load in mouse models infected with Leishmania donovani. Specifically, oral administration of 2-n-propylquinoline showed an impressive reduction of up to 100% in parasite burden at certain dosages .

Antimicrobial Screening

A study published in the journal "Molecules" detailed the antimicrobial screening of various hydrazide-hydrazone derivatives of quinolines, including those derived from this compound. The study found that several derivatives outperformed traditional antibiotics like gentamicin in terms of antibacterial activity, suggesting a promising avenue for drug development .

Leishmaniasis Treatment

In another significant study, researchers evaluated the efficacy of 2-n-propylquinoline against visceral leishmaniasis. The compound was tested in BALB/c mouse models, where it demonstrated considerable efficacy with minimal toxicity. This positions it as a potential candidate for further development into an antileishmanial drug .

Mécanisme D'action

The mechanism of action of 2-Propylquinoline-4-carbohydrazide involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific molecular pathways, including those involved in DNA replication and protein synthesis . This multi-targeted approach contributes to its effectiveness against a wide range of bacterial strains.

Comparaison Avec Des Composés Similaires

Key Observations :

- Microwave Efficiency: 2-Propylquinoline-4-carbohydrazide derivatives are synthesized rapidly (1–2 min) under microwave irradiation, contrasting with conventional methods requiring longer reaction times .

Key Findings :

- Antibacterial Superiority: The N′-s-benzylidene derivative of this compound exhibits exceptional activity against Staphylococcus aureus (MIC: 2 µg/mL), outperforming gentamycin .

- Antifungal Potential: 7-Chloro-4-hydrazinylquinoline derivatives show strong activity against Candida albicans, attributed to the electron-withdrawing chloro group enhancing target binding .

- Structural Flexibility: Pyridine-4-carboxamide derivatives demonstrate higher anticancer activity due to their ability to intercalate with DNA, a property less pronounced in quinoline-based analogs .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

| Compound Name | LogP | Solubility (mg/mL) | Stability |

|---|---|---|---|

| This compound | 3.2 | 0.15 (DMSO) | Stable under microwave conditions |

| N′-s-Benzylidene derivative | 4.1 | 0.08 (DMSO) | Sensitive to UV light |

| 7-Chloro-4-hydrazinylquinoline | 2.8 | 0.22 (DMSO) | Hydrolytically stable |

Key Insights :

Activité Biologique

2-Propylquinoline-4-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antitubercular, antifungal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is synthesized through various methods, including microwave-assisted synthesis which enhances the yield and purity of the compound. The synthesis typically involves the reaction of 2-propylquinoline-4-carboxylic acid with hydrazine or its derivatives, resulting in the formation of the hydrazide derivative. This compound belongs to the hydrazide-hydrazone class, known for their pharmacological potential.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.

In Vitro Studies

-

Antibacterial Activity :

- The compound has shown potent activity against Gram-positive and Gram-negative bacteria. In one study, it exhibited minimum inhibitory concentration (MIC) values ranging from 1.95 to 7.81 μg/mL against various bacterial strains, outperforming gentamicin in some cases .

- Notably, it was effective against Pseudomonas aeruginosa, inhibiting quorum sensing-related virulence factors such as biofilm formation and motility .

- Antifungal Activity :

- Antitubercular Activity :

Table: Summary of Biological Activities

Case Studies

-

Hydrazone Derivatives :

A study synthesized a series of hydrazone derivatives based on this compound and evaluated their antimicrobial potential. The derivatives exhibited enhanced bioactivity compared to their parent compound, suggesting that structural modifications can lead to improved efficacy . -

In Vivo Efficacy :

In animal models, particularly using BALB/c mice infected with Leishmania species, treatment with derivatives of 2-propylquinoline resulted in significant reductions in parasite load, indicating potential for development as an antileishmanial agent .

The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes and inhibit essential metabolic pathways. Molecular docking studies suggest that these compounds may bind effectively to key enzymes involved in bacterial metabolism, disrupting their function and leading to cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-propylquinoline-4-carbohydrazide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Microwave-assisted synthesis has been shown to enhance reaction efficiency and yield. For example, hydrazinolysis of precursors in propan-2-ol under controlled heating (2 hours at reflux) followed by cyclization with isothiocyanates can yield functionalized derivatives . Purification via column chromatography with solvent gradients (e.g., ethyl acetate/hexane) is recommended for isolating pure products. Reaction parameters such as stoichiometry of hydrazine hydrate (5-fold excess) and temperature must be rigorously monitored to avoid side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming hydrazide bond formation and substituent positions. Mass spectrometry (ESI-MS) validates molecular weight, while FT-IR identifies carbonyl (C=O) and N-H stretches. For crystallographic validation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides atomic-level structural resolution . Cross-referencing spectral data with computational predictions (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for quinoline-hydrazide derivatives?

- Methodological Answer : Contradictions often arise from polymorphism or solvent-dependent crystal packing. To address this:

- Perform repeated crystallizations using varied solvents (e.g., DMSO vs. ethanol) to assess polymorphism.

- Validate NMR assignments via 2D techniques (COSY, HSQC) and compare with literature data for analogous compounds .

- Apply statistical tools (e.g., R-factor analysis in SHELXL) to evaluate crystallographic model robustness .

- Use principal component analysis (PCA) to identify outliers in spectral datasets .

Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) of this compound in antibacterial applications?

- Methodological Answer :

- Variable Selection : Modify substituents at the hydrazide moiety (e.g., benzylidene vs. pyrrolyl groups) to assess electronic and steric effects .

- Bioassay Design : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and validate results via time-kill kinetics .

- Data Correlation : Use multivariate regression to link logP, dipole moments, and antibacterial activity. Molecular docking (e.g., AutoDock Vina) can predict interactions with bacterial enzyme targets (e.g., DNA gyrase) .

Q. How can computational chemistry complement experimental studies on this compound’s reactivity?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, such as hydrazide formation or cyclization energetics .

- Simulate UV-Vis spectra (TD-DFT) to correlate theoretical and experimental λmax values.

- Use molecular dynamics (MD) to study solvent effects on crystallization or protein-ligand binding .

Data Analysis & Ethical Considerations

Q. What frameworks are recommended for analyzing contradictory results in biological assays?

- Methodological Answer :

- Apply the "principal contradiction" framework: Identify the dominant factor (e.g., compound solubility vs. intrinsic activity) influencing discrepancies .

- Use Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .

- Validate findings via orthogonal assays (e.g., fluorescence-based vs. plate-count methods) .

Q. How should researchers address ethical considerations in toxicity studies of this compound?

- Methodological Answer :

- Follow OECD guidelines for in vitro cytotoxicity (e.g., MTT assay on mammalian cell lines) before in vivo testing.

- Document compliance with institutional review boards (IRBs) for studies involving human-derived cells .

- Disclose all safety data (e.g., LD50, GHS hazard codes) in publications, even if preliminary .

Tables for Key Data

| Property | Technique | Reference |

|---|---|---|

| Crystal Structure | SHELXL refinement | |

| Antibacterial Activity | MIC assays, molecular docking | |

| Synthetic Yield Optimization | Microwave-assisted synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.